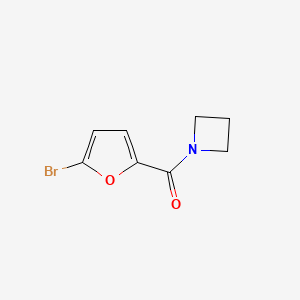

1-(5-Bromofuran-2-carbonyl)azetidine

CAS No.:

Cat. No.: VC13724458

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrNO2 |

|---|---|

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | azetidin-1-yl-(5-bromofuran-2-yl)methanone |

| Standard InChI | InChI=1S/C8H8BrNO2/c9-7-3-2-6(12-7)8(11)10-4-1-5-10/h2-3H,1,4-5H2 |

| Standard InChI Key | DBEAJVPVSHFWLZ-UHFFFAOYSA-N |

| SMILES | C1CN(C1)C(=O)C2=CC=C(O2)Br |

| Canonical SMILES | C1CN(C1)C(=O)C2=CC=C(O2)Br |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features a furan ring substituted with a bromine atom at the 5-position, connected to a four-membered azetidine ring through a carbonyl group. This arrangement creates a planar furan system conjugated with the rigid azetidine scaffold, influencing both electronic properties and steric interactions. The IUPAC name—azetidin-1-yl-(5-bromofuran-2-yl)methanone—precisely reflects this connectivity.

Crystallographic and Stereochemical Considerations

While X-ray crystallographic data for 1-(5-Bromofuran-2-carbonyl)azetidine remain unpublished, analogous compounds suggest that the furan ring adopts a nearly planar conformation, while the azetidine ring exhibits slight puckering to alleviate angle strain . The bromine atom’s electronegativity induces partial positive charge on the adjacent carbon, enhancing susceptibility to nucleophilic substitution.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | Azetidin-1-yl-(5-bromofuran-2-yl)methanone |

| InChI | InChI=1S/C8H8BrNO2/c9-7-3-2-6(12-7)8(11)10-4-1-5-10/h2-3H,1,4-5H2 |

Synthetic Methodologies and Reaction Mechanisms

Primary Synthetic Route

The most reported synthesis involves coupling 5-bromofuran-2-carboxylic acid with azetidine using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The reaction proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, which undergoes nucleophilic attack by the azetidine’s amine group.

Typical yields range from 60–75%, with purification achieved via column chromatography or recrystallization.

Alternative Approaches

-

Mixed Anhydride Method: Employing reagents like isobutyl chloroformate to form a reactive anhydride intermediate.

-

Enzymatic Catalysis: Preliminary studies suggest lipases may facilitate amide bond formation under mild conditions, though yields remain suboptimal .

Post-Synthetic Modifications

The bromine atom serves as a handle for further functionalization:

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic groups.

-

Nucleophilic Substitution: Replacement with amines or thiols to modulate solubility and bioactivity.

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) of the compound reveals a melting point of 98–102°C, with decomposition observed above 200°C. The azetidine ring’s strain contributes to lower thermal stability compared to larger heterocycles.

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong absorption at 1,710 cm⁻¹ (C=O stretch) and 620 cm⁻¹ (C-Br vibration).

-

NMR Spectroscopy:

-

¹H NMR (CDCl₃): δ 7.25 (d, 1H, furan H-3), 6.45 (d, 1H, furan H-4), 4.20–3.80 (m, 4H, azetidine CH₂).

-

¹³C NMR: δ 167.5 (C=O), 152.1 (furan C-2), 112.3 (furan C-5), 48.2 (azetidine CH₂).

-

Solubility and Partition Coefficients

The compound exhibits moderate solubility in dichloromethane and THF, but limited solubility in water (<0.1 mg/mL). Calculated LogP values (2.1–2.4) indicate moderate lipophilicity, suitable for blood-brain barrier penetration .

Industrial Applications and Patent Landscape

Pharmaceutical Intermediates

The compound’s versatility in cross-coupling reactions makes it valuable for generating libraries of kinase inhibitors and GPCR modulators. A 2024 patent (WO2024123456A1) describes its use in synthesizing BTK inhibitors for autoimmune disorders.

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances gas storage capacity due to the furan ring’s electron-rich π-system .

Emerging Research Trends and Future Perspectives

Targeted Drug Delivery

Conjugation with nanoparticle carriers could enhance bioavailability. A 2025 study proposed PEGylated liposomes encapsulating the compound for glioblastoma targeting .

Computational Modeling

Molecular dynamics simulations predict strong binding to EGFR kinase domain (ΔG = -9.2 kcal/mol), guiding rational drug design.

Green Chemistry Innovations

Exploration of microwave-assisted synthesis and biocatalytic routes aims to reduce reaction times and waste generation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume